molecular formula C10H5BrN2O B1290492 7-Bromo-4-hydroxyquinoline-3-carbonitrile CAS No. 958648-90-3

7-Bromo-4-hydroxyquinoline-3-carbonitrile

Cat. No. B1290492
M. Wt: 249.06 g/mol
InChI Key: FNDKKWUFCCNDEC-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxyquinoline-3-carbonitrile is a brominated hydroxyquinoline derivative, a class of compounds known for their diverse biological activities and potential use in medicinal chemistry. The presence of bromine and hydroxy groups on the quinoline scaffold can significantly influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of brominated hydroxyquinolines, such as 7-Bromo-4-hydroxyquinoline-3-carbonitrile, often involves halogenation reactions where bromine is introduced into the quinoline ring. For instance, the synthesis of 7-bromoquinolin-8-ol, a related compound, demonstrates that bromination typically occurs at specific positions on the quinoline ring, influenced by the presence of other functional groups like hydroxy groups . Although the exact synthesis of 7-Bromo-4-hydroxyquinoline-3-carbonitrile is not detailed in the provided papers, similar synthetic strategies may be employed, such as the use of brominating agents under controlled conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of brominated hydroxyquinolines is characterized by the presence of intermolecular and intramolecular hydrogen bonds, which can affect the compound's physical properties and biological activity. For example, 7-bromoquinolin-8-ol forms hydrogen-bonded dimers in the solid state due to these interactions . The molecular structure of 7-Bromo-4-hydroxyquinoline-3-carbonitrile likely exhibits similar hydrogen bonding, which could be relevant for its binding to biological targets.

Chemical Reactions Analysis

Brominated hydroxyquinolines can participate in various chemical reactions, particularly as intermediates in the synthesis of more complex molecules. The bromine atom can act as a good leaving group or be involved in cross-coupling reactions to introduce different substituents onto the quinoline ring. The hydroxy group also provides a site for further chemical modifications, such as esterification or the formation of photolabile protecting groups, as seen with 8-bromo-7-hydroxyquinoline (BHQ) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-4-hydroxyquinoline-3-carbonitrile are influenced by its molecular structure. The presence of electronegative atoms like bromine and oxygen can affect the compound's polarity, solubility, and reactivity. Brominated hydroxyquinolines have been shown to possess increased solubility and low fluorescence, making them suitable for applications in biological systems . The specific properties of 7-Bromo-4-hydroxyquinoline-3-carbonitrile would need to be determined experimentally, but it is likely to share similar characteristics with related compounds.

Safety And Hazards

While specific safety data for BHC was not found, general safety precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Quinoline derivatives like BHC have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis protocols .

properties

IUPAC Name

7-bromo-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDKKWUFCCNDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634142
Record name 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-hydroxyquinoline-3-carbonitrile

CAS RN

958648-90-3
Record name 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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